1-Cyclopropyl-1-phenylmethanamine hydrochloride is a synthetic compound classified as an amphetamine-type stimulant. It has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in treating neurological disorders. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceutical agents, especially those targeting the central nervous system.
This compound is derived from the combination of cyclopropyl and phenyl groups attached to a methanamine backbone. Its IUPAC name is (S)-cyclopropyl(phenyl)methanamine hydrochloride, and it is commonly referenced in chemical databases such as PubChem and BenchChem. The compound's molecular formula is , with a molecular weight of approximately 183.678 g/mol.
The synthesis of 1-cyclopropyl-1-phenylmethanamine hydrochloride can be achieved through several methods:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield during production.
The molecular structure of 1-cyclopropyl-1-phenylmethanamine hydrochloride features a cyclopropyl group bonded to a phenyl group through a methanamine linkage. The structural representation can be summarized with the following data:
1-Cyclopropyl-1-phenylmethanamine hydrochloride participates in various chemical reactions:
The mechanism of action for 1-cyclopropyl-1-phenylmethanamine hydrochloride primarily involves its interaction with neurotransmitter systems in the central nervous system. It is believed to enhance the release of neurotransmitters such as dopamine and norepinephrine, which contributes to its stimulant effects. This interaction may involve binding to specific receptors or enzymes that modulate neurotransmitter activity, leading to increased alertness and cognitive function .
The physical properties of 1-cyclopropyl-1-phenylmethanamine hydrochloride include:
Chemical properties include:
Relevant data from safety profiles indicate that it may act as an irritant, necessitating standard laboratory safety precautions during handling .
The applications of 1-cyclopropyl-1-phenylmethanamine hydrochloride span various fields:
The cyclopropane ring, despite its apparent structural simplicity, imparts profound steric, electronic, and metabolic consequences when incorporated into bioactive molecules. This three-carbon saturated system acts as a conformationally rigid bioisostere for olefins, carbonyl groups, or larger ring systems while introducing significant torsional strain (bond angles ~60° vs. normal sp³ 109.5°). This strain alters electron distribution and creates a uniquely shaped hydrophobic bulk that enhances target binding complementarity. In kinase inhibitor design, cyclopropyl substituents have demonstrated exceptional utility for optimizing selectivity profiles. For instance, in the development of PI3K-C2α inhibitors (PITCOINs), cyclopropyl-containing analogues exhibited >100-fold selectivity over related lipid and protein kinases due to precise filling of a hydrophobic selectivity pocket inaccessible to larger alkyl groups [1].
Table 1: Impact of Cyclopropane Substitution on Drug Properties
Molecular Property | Cyclopropyl Effect | Therapeutic Advantage |
---|---|---|
Steric Volume | Intermediate between vinyl and tert-butyl | Optimal pocket filling |
Hydrophobicity | High (cLogP increase ~0.7) | Enhanced membrane permeability |
Metabolic Stability | Resistance to oxidative metabolism | Improved half-life |
Conformational Rigidity | Restricts rotational freedom | Preorganized bioactive conformation |
Electronic Effects | High C-C bond sigma donation | Enhanced cation-pi interactions |
The cyclopropyl group in 1-Cyclopropyl-1-phenylmethanamine hydrochloride contributes significantly to its three-dimensional architecture. The ring's restricted rotation locks the C-N bond in orientations that may favor specific receptor interactions unavailable to more flexible straight-chain analogs. Additionally, the electron-donating character of cyclopropane's bent bonds enhances cation-pi interactions when proximal to aromatic systems—a critical feature for CNS-active compounds targeting aminergic receptors. Synthetic routes to such cyclopropane-integrated structures often exploit Kulinkovich reactions or Simmons-Smith cyclopropanation, followed by resolution to address the chirality introduced by the asymmetric carbon [5] [7]. The high melting point (237-238°C) observed for this hydrochloride salt further reflects the crystalline stability imparted by the cyclopropyl motif [5].
Phenylmethylamine (benzylamine) derivatives constitute a privileged scaffold in neuropharmacology, forming the structural foundation of numerous CNS-active agents. The scaffold combines a phenyl ring for pi-stacking and hydrophobic interactions with an amine moiety capable of hydrogen bonding and protonation at physiological pH. This enables passage through the blood-brain barrier while maintaining affinity for neurotransmitter receptors. Historically, structural variations around this core yielded diverse pharmacological activities:
Table 2: Structural Evolution of Phenylmethylamine-Based Therapeutics
Structural Modification | Representative Agents | Primary CNS Target |
---|---|---|
Unsubstituted phenylmethylamine | Benzylamine (endogenous trace amine) | Trace amine-associated receptors (TAARs) |
Alpha-methylation | Amphetamine, Methamphetamine | Monoamine transporters (NET/DAT/SERT) |
Beta-hydroxylation | Norepinephrine, Epinephrine | Adrenergic receptors |
Ring halogenation | Fenfluramine (withdrawn) | Serotonin receptors |
Alpha-cyclopropyl | 1-Cyclopropyl-1-phenylmethanamine | Novel target space |
The introduction of an alpha-cyclopropyl substituent creates a sterically congested tertiary amine with significantly altered pharmacology compared to simpler analogs. This substitution imposes severe torsional restrictions on the C-N bond, potentially locking the amine lone pair in orientations incompatible with monoamine transporters targeted by amphetamines. Consequently, such structural innovation shifts activity toward novel receptor systems. The asymmetric center in 1-Cyclopropyl-1-phenylmethanamine hydrochloride (generated by substitution on the methanamine carbon) enables enantiomer-specific biological activity. Resolution of these enantiomers is critical as they may exhibit distinct target affinities and metabolic profiles—a phenomenon well-documented in CNS drugs [3] [5].
Synthetic approaches to this compound typically commence from cyclopropyl(phenyl)methanone (benzoylcyclopropane), subjected to reductive amination or the Strecker synthesis, followed by hydrochloric acid salt formation to yield the final crystalline product. The molecular weight (183.68 g/mol) and topological polar surface area (26 Ų) place it within optimal ranges for CNS penetration, aligning with Lipinski's and Veber's rules for drug-likeness [5] [7]. Contemporary research explores such hybrid motifs to discover compounds acting on trace amine-associated receptors (TAARs), sigma receptors, or novel allosteric sites on ion channels—targets implicated in depression, neuropathic pain, and substance abuse disorders.
Table 3: Key Chemical Identifiers of 1-Cyclopropyl-1-phenylmethanamine Hydrochloride
Chemical Property | Value/Descriptor | Reference |
---|---|---|
CAS Registry Number | 39959-72-3 | [2] [5] |
Alternate CAS | 23459-38-3 | [3] |
IUPAC Name | Cyclopropyl(phenyl)methanamine hydrochloride | [5] |
Molecular Formula | C₁₀H₁₄ClN | [2] [3] [5] |
SMILES | Cl.NC(C=1C=CC=CC1)C2CC2 | [5] |
Synonyms | α-Cyclopropylbenzylamine HCl; Cyclopropyl(phenyl)methylamine HCl | [2] [3] [5] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: